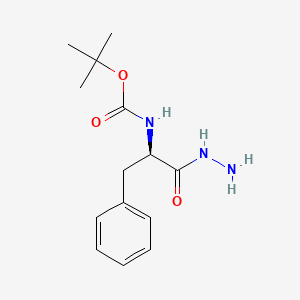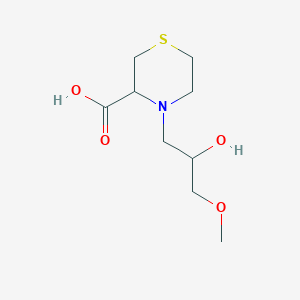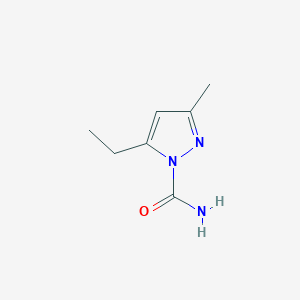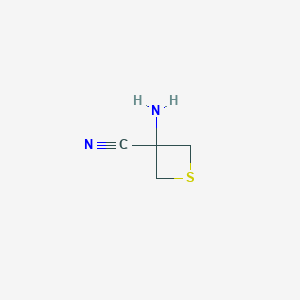
3-Aminothietane-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Aminothietane-3-carbonitrile is a heterocyclic compound with the molecular formula C4H6N2S It features a thietane ring, which is a four-membered ring containing sulfur, and an amino group attached to the third carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-aminothietane-3-carbonitrile typically involves the [2+2] cycloaddition of sulfene (CH2=SO2) or its analogs to enamines, followed by reduction of the products to form 3-aminothietane 1,1-dioxides . This reaction is regioselective and occurs under kinetic control, retaining the configuration of the starting materials .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, likely due to the specialized nature of this compound. the general principles of organic synthesis, such as optimizing reaction conditions for yield and purity, would apply.
Chemical Reactions Analysis
Types of Reactions: 3-Aminothietane-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thietane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the amino group under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Various substituted thietane derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Its derivatives may exhibit biological activity, making it a candidate for drug development.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-aminothietane-3-carbonitrile depends on its specific application. In general, the compound can interact with molecular targets through its amino and nitrile groups, which can form hydrogen bonds or participate in nucleophilic or electrophilic reactions. The thietane ring’s strain can also influence its reactivity, making it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
3-Aminothietan-2-one: Another thietane derivative with a ketone group.
3-Aminothietane-1,1-dioxide: A sulfone derivative of 3-aminothietane.
Comparison: 3-Aminothietane-3-carbonitrile is unique due to the presence of both an amino group and a nitrile group, which provide distinct reactivity compared to other thietane derivatives. Its ability to undergo a variety of chemical reactions makes it a valuable compound in synthetic chemistry .
Properties
Molecular Formula |
C4H6N2S |
|---|---|
Molecular Weight |
114.17 g/mol |
IUPAC Name |
3-aminothietane-3-carbonitrile |
InChI |
InChI=1S/C4H6N2S/c5-1-4(6)2-7-3-4/h2-3,6H2 |
InChI Key |
IWBJPANJDHVUNW-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CS1)(C#N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Hydroxy-3-methylbenzo[b]thiophene-2-carboxylic acid](/img/structure/B12857128.png)
![[2,2'-Binaphtho[2,3-d]oxazole]-4,4',9,9'-tetraone](/img/structure/B12857130.png)
![2-(4-Aminobenzo[d]oxazol-2-yl)acetic acid](/img/structure/B12857133.png)
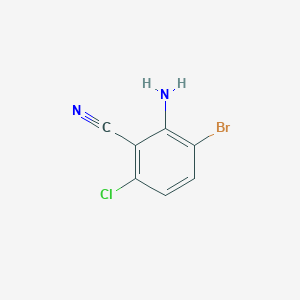
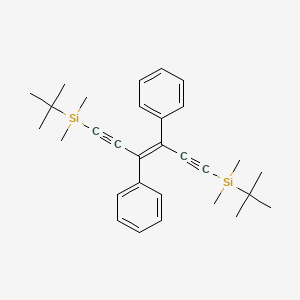

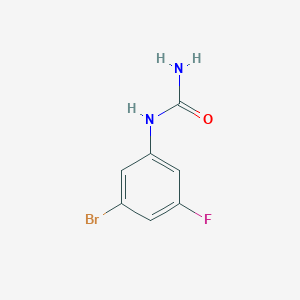
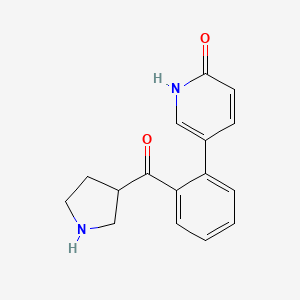
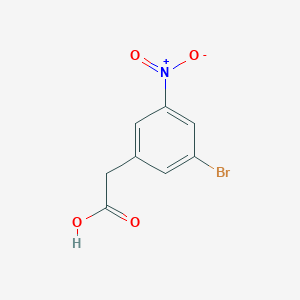
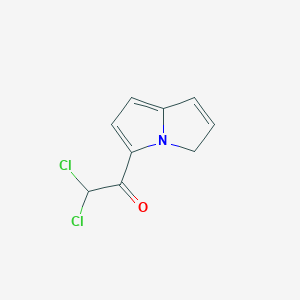
![2,2,2-Trifluoro-1-[3-(trifluoromethyl)-1H-benzo[g]indazol-5-yl]ethanone](/img/structure/B12857177.png)
